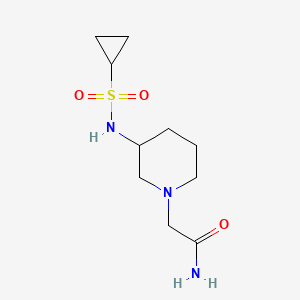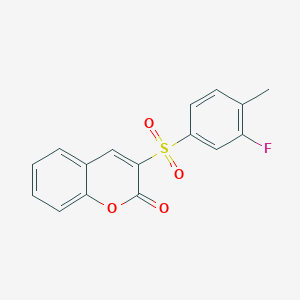![molecular formula C16H18Cl2N4 B12266901 3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12266901.png)
3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a chemical compound with the molecular formula C16H18Cl2N4. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and a pyridazine ring with a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a dichlorophenyl group and a methylpyridazine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H18Cl2N4 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
InChI |
InChI=1S/C16H18Cl2N4/c1-12-2-5-16(20-19-12)22-8-6-21(7-9-22)11-13-3-4-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
IIHQXHPAMOHGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,6-trimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266819.png)
![Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B12266824.png)
![3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide](/img/structure/B12266831.png)
![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12266834.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B12266837.png)
![3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B12266840.png)



![N-cyclohexyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B12266864.png)
![5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12266868.png)
![2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12266874.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B12266880.png)
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266881.png)
